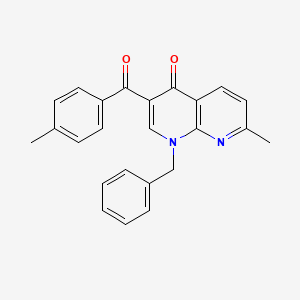

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-16-8-11-19(12-9-16)22(27)21-15-26(14-18-6-4-3-5-7-18)24-20(23(21)28)13-10-17(2)25-24/h3-13,15H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJJVNVMVFFBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be constructed through cyclization reactions.

Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Methylation: Methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one depends on its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Substituent Effects on Activity

Key Observations :

- Oxadiazole Derivatives (6e/6h) : The 1,3,4-oxadiazole ring in 6e/6h facilitates hydrogen bonding (Val170, Glu168) and π-π stacking (Trp169), critical for ATR kinase inhibition and cisplatin sensitization. This contrasts with the target compound’s 4-methylbenzoyl group, which may prioritize hydrophobic interactions over heterocyclic polarity .

- The 4-chloro substitution further increases logP, aligning with enhanced bioavailability .

- Antibiotic Synergists (1,8-NA) : The acetamido group in 1,8-NA enhances hydrogen bonding with bacterial targets, while the target compound’s benzoyl group may limit aqueous solubility but improve tissue penetration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s higher molecular weight and logP (~3.5) suggest superior membrane permeability but lower aqueous solubility compared to oxadiazole derivatives (logP ~2.8).

- 1,8-NA’s low logP (1.2) and high solubility align with its role as an antibiotic adjuvant, favoring systemic distribution .

Biological Activity

1-benzyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- CAS Number : 892292-86-3

The structure consists of a naphthyridine core substituted with a benzyl group and a 4-methylbenzoyl group, which may influence its biological interactions and properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The naphthyridine core is known for its ability to inhibit bacterial growth.

| Study | Microorganism Tested | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Study A | E. coli | 15 | 100 |

| Study B | S. aureus | 20 | 100 |

| Study C | C. albicans | 18 | 50 |

Anticancer Activity

Several studies have investigated the anticancer potential of naphthyridine derivatives. The compound's ability to induce apoptosis in cancer cells has been noted.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| MCF-7 | 10.0 | Cell cycle arrest |

| A375 | 7.5 | Inhibition of proliferation |

Case Studies

-

Case Study on Anticancer Effects :

A study conducted on the A375 melanoma cell line demonstrated that treatment with this compound resulted in significant reductions in cell viability after 24 hours of exposure. The study suggested that the compound activates caspase pathways leading to apoptosis. -

Case Study on Antimicrobial Activity :

Another investigation assessed the antimicrobial efficacy against various pathogens, highlighting its potential as a therapeutic agent against resistant strains of bacteria.

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,8-naphthyridin-4(1H)-one core structure?

The 1,8-naphthyridin-4(1H)-one scaffold is typically synthesized via condensation reactions (e.g., between pyridinamine derivatives and diethyl ethoxymalonate) followed by cyclization under thermal conditions . Alternative methods include domino amination/conjugate addition reactions using 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines, which proceed via catalyst-free (for aliphatic amines) or Pd-supported conditions (for aromatic amines) . Sonochemical synthesis using POCl₃ in DMF has also been reported for derivatives, enabling rapid functionalization at the 3-position .

Q. How is the structural integrity of 1,8-naphthyridin-4(1H)-one derivatives confirmed experimentally?

Structural characterization relies on spectroscopic techniques:

- IR spectroscopy identifies carbonyl (C=O) and aromatic stretching vibrations.

- ¹H/¹³C NMR confirms regiochemistry and substituent patterns (e.g., benzyl or benzoyl groups).

- Mass spectrometry (ESI-QTOF) validates molecular weight and fragmentation patterns .

- Melting points and elemental analysis further corroborate purity .

Q. What in vitro assays are utilized to assess the compound’s cytotoxicity?

Standard cytotoxicity assays include:

- MTT or SRB assays to determine GI₅₀ values (50% growth inhibition) across cancer cell lines .

- Colony formation assays to evaluate long-term antiproliferative effects .

Advanced Research Questions

Q. How can regioselectivity challenges during N-alkylation of 1,8-naphthyridin-4(1H)-ones be mitigated?

Regioselectivity in alkylation is influenced by reaction conditions. For example, using K₂CO₃ in DMF with alkyl halides favors N1-alkylation over O-alkylation . Catalyst-free or Pd-supported conditions in domino reactions can also direct substituent placement, particularly for aromatic amines . Computational modeling (e.g., DFT) may predict reactive sites to guide optimization.

Q. What mechanistic insights explain the compound’s role in sensitizing cancer cells to cisplatin?

Derivatives like 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one enhance cisplatin efficacy by inhibiting the ATR/CHK1 DNA damage response (DDR) pathway. Key assays include:

- Annexin V-FITC/PI dual staining to quantify apoptosis.

- Western blotting to assess cleaved PARP and γH2AX (DNA damage markers).

- Molecular docking to validate ATR/CHK1 binding .

Q. Which structural modifications improve selectivity for cannabinoid CB2 receptors?

Introducing carboxamide groups at the 3-position and optimizing substituents (e.g., p-fluorobenzyl or morpholinylethyl groups) enhances CB2 affinity. Docking studies using receptor homology models guide rational design, while [35S]GTPγS binding assays confirm agonist activity .

Q. How do 3′-halogen substitutions influence tubulin polymerization inhibition?

Halogens (e.g., Cl, Br) at the 3′-position of 2-aryl-1,8-naphthyridin-4(1H)-ones enhance tubulin binding, as shown by:

- Tubulin polymerization assays comparing IC₅₀ values to colchicine.

- Competitive [³H]colchicine binding studies to assess direct interaction with tubulin .

Q. What computational tools are employed to predict biological activity and SAR?

- Molecular docking (AutoDock, Glide) models ligand-receptor interactions for targets like ATR or CB2 .

- QSAR models correlate substituent electronic properties (e.g., Hammett constants) with cytotoxicity or receptor affinity .

Methodological Considerations

- Synthetic Optimization : For scale-up, sonochemical methods reduce reaction times compared to thermal approaches .

- Data Contradictions : Discrepancies in biological activity (e.g., CB1 vs. CB2 selectivity) may arise from assay conditions (e.g., cell type, ligand concentration) and require orthogonal validation (e.g., functional GTPγS vs. radioligand binding) .

- Structural Analogues : Compare derivatives like 3-(pyrazol-3-yl)-1,8-naphthyridin-4(1H)-ones to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.